molecular formula C22H23ClN2O2S2 B11131735 2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole

2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole

Cat. No.: B11131735
M. Wt: 447.0 g/mol
InChI Key: LFJBJNCPKYFKCX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Piperidino Group: The piperidino group can be attached through a nucleophilic substitution reaction with a suitable sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and organometallic compounds are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidino and sulfonyl groups, in particular, contribute to its potential as a versatile compound in various scientific fields.

Properties

Molecular Formula

C22H23ClN2O2S2

Molecular Weight

447.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-1,3-thiazole

InChI

InChI=1S/C22H23ClN2O2S2/c1-15-10-16(2)13-25(12-15)29(26,27)20-5-3-4-18(11-20)21-14-28-22(24-21)17-6-8-19(23)9-7-17/h3-9,11,14-16H,10,12-13H2,1-2H3

InChI Key

LFJBJNCPKYFKCX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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